molecular formula C10H11ClN2O B3024094 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine CAS No. 1119450-64-4

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine

Cat. No.: B3024094
CAS No.: 1119450-64-4
M. Wt: 210.66 g/mol
InChI Key: ODKBFFJUADVYLU-UHFFFAOYSA-N
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Description

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine is a chemical compound with the molecular formula C10H12ClN2O It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine typically involves the reaction of 6-chloro-5-methyl-1,3-benzoxazole with ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)ethanamine
  • 2-(7-Chloro-1,3-benzoxazol-2-yl)ethylamine
  • 2-(1,3-Benzoxazol-2-ylthio)ethanamine

Uniqueness

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine is unique due to its specific substitution pattern on the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(6-chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-6-4-8-9(5-7(6)11)14-10(13-8)2-3-12/h4-5H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKBFFJUADVYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)OC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine
Reactant of Route 2
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine
Reactant of Route 3
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine
Reactant of Route 4
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine
Reactant of Route 5
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine

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